propylamine](/img/structure/B7867201.png)
[(4-Bromo-2-fluorophenyl)methyl](methyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluorophenyl)methylpropylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)methylpropylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 4 and 2 positions, respectively.
Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a methyl group.
Industrial Production Methods
Industrial production of (4-Bromo-2-fluorophenyl)methylpropylamine may involve large-scale bromination and fluorination reactions followed by continuous flow processes for alkylation and amination to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)methylpropylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)methylpropylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents can influence the binding affinity and selectivity of the compound, thereby modulating its biological activity.
Comparison with Similar Compounds
(4-Bromo-2-fluorophenyl)methylpropylamine can be compared with other similar compounds, such as:
(4-Bromo-2-fluorophenyl)methylamine: Similar structure but with an ethylamine group instead of a propylamine group.
(4-Bromo-2-chlorophenyl)methylpropylamine: Contains a chlorine substituent instead of fluorine.
(4-Bromo-2-fluorophenyl)methylbutylamine: Features a butylamine group instead of a propylamine group.
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-6-14(2)8-9-4-5-10(12)7-11(9)13/h4-5,7H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOVCSGFQOEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
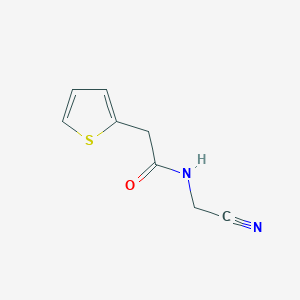

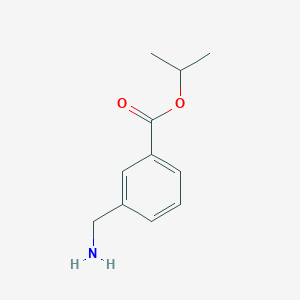
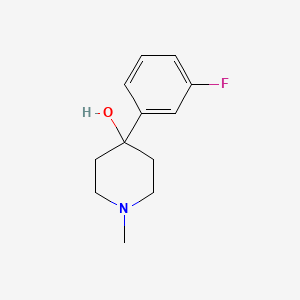

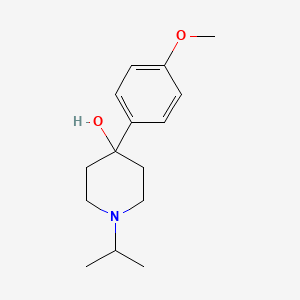

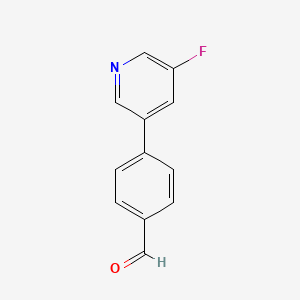
![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)
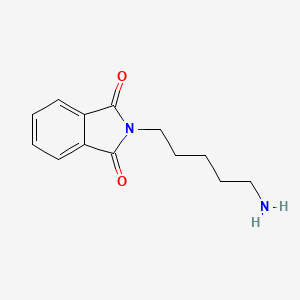
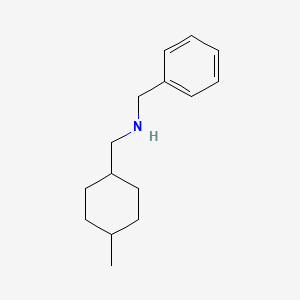
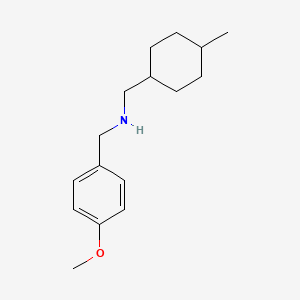
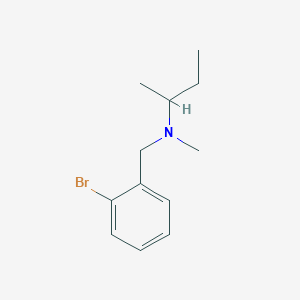
![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)
